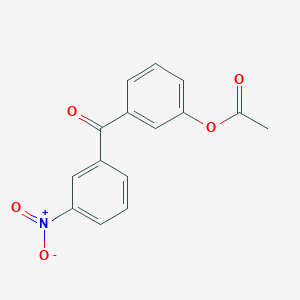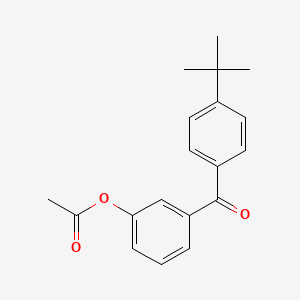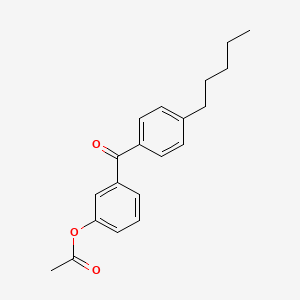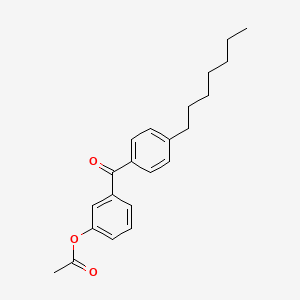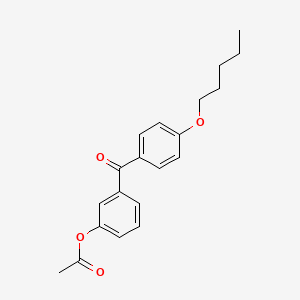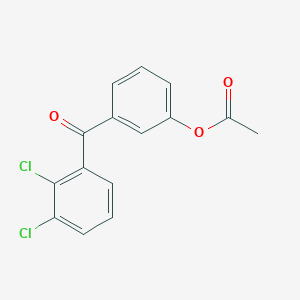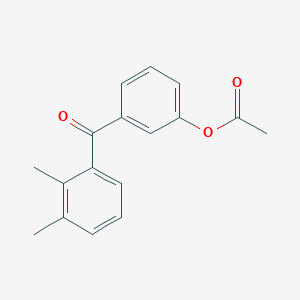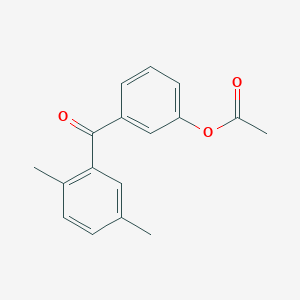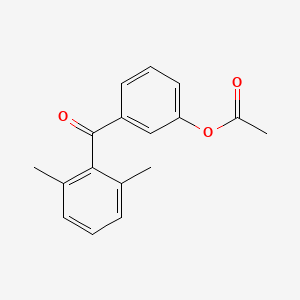
2-Bromo-4'-(ethylthio)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4'-(ethylthio)benzophenone (2-BET) is an organic compound belonging to the class of benzophenones. This compound is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a photosensitizer in photochemistry. 2-BET is a versatile compound and has been used in a variety of scientific research applications, including the synthesis of new molecules, the study of the mechanism of action, the biochemical and physiological effects, and the advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Generation of Isobenzofurans : 2-Bromo-4'-(ethylthio)benzophenone, similar to other bromobenzophenones, can be involved in reactions that generate isobenzofurans, which are intermediates in the synthesis of various organic compounds. Faragher and Gilchrist (1976) demonstrated that 2-(bromomethyl)benzophenone, a related compound, when heated with olefinic or acetylenic dienophiles, can form naphthalene derivatives, suggesting a potential pathway for the synthesis of complex organic molecules (Faragher & Gilchrist, 1976).
Photoinitiators and Cross-Linking Agents : Benzophenone derivatives have been used to prepare photoinitiators and photo-cleavable protein cross-linking agents. This suggests potential applications in acrylate polymerization and in the creation of materials with specific properties, as discussed by Sibi (2000) (Sibi, 2000).
Synthesis of Fluorescent Materials : A study by Zuo-qi (2015) on 1-Bromo-4-(2,2-diphenylvinyl)benzene, a compound structurally related to this compound, shows the potential for synthesizing materials with unique fluorescence properties, which could be relevant in the development of optical materials and sensors (Zuo-qi, 2015).
Catalytic Applications
- Use in Palladium-Catalyzed Reactions : Benzophenone derivatives have been explored in the context of palladium-catalyzed reactions. Atla et al. (2009) reported on the use of cyclopalladated complexes involving benzophenone derivatives in Heck arylation, indicating a potential role in organic synthesis, particularly in the pharmaceutical industry (Atla et al., 2009).
Biochemical and Medical Applications
Carbonic Anhydrase Inhibition : Balaydın et al. (2012) synthesized and studied bromophenol derivatives, including those derived from bromobenzophenones, for their ability to inhibit human carbonic anhydrase II, an enzyme target in treating various diseases (Balaydın et al., 2012).
Antitumor Properties : Prabhakar et al. (2006) demonstrated that substituted benzophenone analogues exhibit anti-tumor effects in Ehrlich ascites tumor cells. This suggests the potential of benzophenone derivatives in cancer research and treatment (Prabhakar et al., 2006).
Photophysical and Material Science Applications
- Study of Vibrational Spectra and Macroscopic Properties : Babkov et al. (2008) investigated the impact of bromine substitution in benzophenone derivatives on their vibrational spectra and macroscopic properties, indicating relevance in material science and molecular engineering (Babkov et al., 2008).
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(4-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICNTWFPGVJRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


